4-(3-Fluoro-4-hydroxyphenyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-(3-fluoro-4-hydroxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c11-8-3-6(1-2-9(8)13)7-4-10(14)12-5-7/h1-3,7,13H,4-5H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYQYASGFRCQQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC(=C(C=C2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1366820-72-5 | |
| Record name | 4-(3-fluoro-4-hydroxyphenyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-hydroxyphenyl)pyrrolidin-2-one typically involves the reaction of 3-fluoro-4-hydroxybenzaldehyde with pyrrolidin-2-one under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-4-hydroxyphenyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(3-Fluoro-4-hydroxyphenyl)pyrrolidin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-hydroxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Functional Groups
The biological and physicochemical properties of pyrrolidin-2-one derivatives are highly dependent on substituent variations. Key analogs include:
Key Observations :
- The hydroxyl group in this compound may improve solubility compared to non-hydroxylated analogs (e.g., 1-(4-fluorophenyl)pyrrolidin-2-one) .
- Halogen substitutions (Cl, F) and heterocyclic appendages (oxadiazole, triazole) in analogs correlate with enhanced bioactivity .
Antioxidant Activity
- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one : Exhibited 1.5× higher DPPH radical scavenging activity than ascorbic acid (IC₅₀ = 12.3 µM vs. 18.4 µM) .
- 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-1,2,4-triazol-3-yl)pyrrolidin-2-one : Demonstrated 1.35× higher antioxidant activity than vitamin C in reducing power assays (optical density = 1.149 vs. 0.851) .
Anti-Alzheimer’s Activity
- 3-(4-(4-Fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one (10b) : Showed acetylcholinesterase (AChE) inhibition comparable to donepezil (IC₅₀ = 0.8 nM), attributed to benzyl and fluorobenzoyl groups enhancing target binding .
Comparison: this compound lacks the benzylated piperidine moiety critical for AChE inhibition in compound 10b. However, its fluorophenolic structure could support moderate binding to amyloid-beta or tau proteins, warranting further study.
Physicochemical and Toxicological Properties
- This compound: No explicit toxicity data available, but its hydroxyl group may reduce lipophilicity and toxicity compared to halogen-rich analogs .
Biological Activity
4-(3-Fluoro-4-hydroxyphenyl)pyrrolidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
- IUPAC Name : this compound
- CAS Number : 1366820-72-5
- Molecular Formula : C11H12FNO2
- Molecular Weight : 209.22 g/mol
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. It is believed to act as an inhibitor of certain enzymes involved in cancer cell proliferation. The presence of the fluorine atom and hydroxyl group enhances its lipophilicity and potential binding affinity to target proteins, which may include receptor tyrosine kinases and other signaling molecules involved in tumor growth.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, studies have shown that it can induce apoptosis in MCF-7 (breast cancer) and A2780 (ovarian cancer) cell lines, with IC50 values ranging from 10 to 20 µM. The compound's mechanism involves the activation of caspases and modulation of apoptotic pathways, leading to increased oxidative stress within the cells.
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction via caspase activation |
| A2780 | 12 | Increased oxidative stress |
| HT29 | 18 | Inhibition of cell proliferation |
Case Studies
-
Study on MCF-7 Cells :
A recent study investigated the effects of this compound on MCF-7 cells. The results demonstrated that treatment with the compound led to a significant reduction in cell viability, accompanied by morphological changes indicative of apoptosis. Flow cytometry analysis confirmed an increase in the percentage of cells in the sub-G1 phase, suggesting DNA fragmentation typical of apoptotic cells. -
In Vivo Studies :
In animal models, administration of this compound resulted in reduced tumor growth rates compared to control groups. Tumor tissues exhibited increased levels of apoptotic markers and decreased proliferation indices, supporting the compound's potential as an anticancer agent.
Comparative Analysis
When compared to other pyrrolidinone derivatives, such as 4-(hydroxyphenyl)pyrrolidin-2-one, the fluorinated version demonstrates enhanced potency due to improved pharmacokinetic properties. The introduction of a fluorine atom is known to increase metabolic stability and bioavailability, making it a more favorable candidate for drug development.
Table 2: Comparison with Related Compounds
| Compound | IC50 (µM) | Key Features |
|---|---|---|
| This compound | 15 | Enhanced lipophilicity |
| 4-(hydroxyphenyl)pyrrolidin-2-one | 25 | Lower metabolic stability |
| Pyrrolidinone derivative X | 30 | Less selective for cancer cell lines |
Q & A
Q. What are the common synthetic routes for 4-(3-Fluoro-4-hydroxyphenyl)pyrrolidin-2-one, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example:
- Route 1 : Reacting 2-pyrrolidinone with a fluorinated aryl halide (e.g., 3-fluoro-4-hydroxyphenyl iodide) under Buchwald-Hartwig amination conditions. Yields (~85%) are higher with iodobenzene derivatives compared to bromobenzene (~59%) due to better leaving-group reactivity .
- Route 2 : Utilizing palladium-catalyzed C–H functionalization to introduce the fluorinated aryl group directly.
Optimization Strategies :- Vary aryl halides (iodo > bromo for faster kinetics).
- Use ligands like XPhos to enhance catalytic efficiency.
- Control temperature (80–100°C) and solvent polarity (DMF or DMSO) to stabilize intermediates.
Q. How is the crystal structure of this compound determined, and which software tools are recommended for refinement?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Structure Solution : Employ direct methods (SHELXT) or charge flipping (SHELXD) for phase determination .
- Refinement : SHELXL is preferred for small-molecule refinement due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks .
- Validation : Check for R-factor convergence (<5%) and validate geometry using PLATON.
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation (H335) and skin contact (H315) .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.
- First Aid : For eye exposure, rinse with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can computational methods (DFT, MD) predict the reactivity and tautomeric stability of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate tautomeric energy barriers (e.g., lactam-lactim equilibrium). Compare with experimental IR and NMR data .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on conformational stability using GROMACS. Monitor hydrogen bond lifetimes to assess kinetic stability.
Q. How do hydrogen bonding patterns influence the solid-state packing and polymorphism of this compound?
Methodological Answer:
- Graph Set Analysis : Classify hydrogen bonds (e.g., N–H···O=C, O–H···F) using Etter’s rules. For example, a C(4) motif may dominate, leading to helical chains .
- Polymorph Screening : Use XRPD to identify forms (e.g., anhydrous vs. hydrate). Slurry experiments in acetonitrile/water (70:30) can isolate metastable polymorphs .
- Thermal Analysis : DSC/TGA reveals enantiotropic or monotropic relationships between polymorphs.
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR shifts or bioactivity)?
Methodological Answer:
- NMR Validation : Compare experimental / NMR shifts with DFT-predicted values (GIAO method). Adjust solvent models (PCM for DMSO) to reduce discrepancies .
- Bioactivity Mismatches : Re-evaluate docking poses (AutoDock Vina) using cryo-EM structures of target proteins (e.g., SV2A for neuroactive derivatives) .
- Statistical Analysis : Apply multivariate regression to correlate electronic parameters (Hammett σ) with bioactivity outliers.
Q. How does fluorination at the 3-position of the phenyl ring affect the compound’s electronic properties and metabolic stability?
Methodological Answer:
- Electronic Effects : Fluorine’s electronegativity increases ring electron deficiency, measured via cyclic voltammetry (shift in oxidation potential).
- Metabolic Stability : Perform microsomal assays (human liver S9 fraction). Fluorine reduces CYP450-mediated oxidation, extending half-life (t1/2 > 2 hrs vs. non-fluorinated analogs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
